molecular formula C8H7F2N B3288149 4,7-Difluoroisoindoline CAS No. 850876-27-6

4,7-Difluoroisoindoline

Cat. No.: B3288149
CAS No.: 850876-27-6
M. Wt: 155.14
InChI Key: XTUQZTMSTMNEAJ-UHFFFAOYSA-N
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Description

4,7-Difluoroisoindoline is a fluorinated heterocyclic compound characterized by a bicyclic structure containing two fluorine atoms at the 4- and 7-positions of the isoindoline scaffold. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis often involves halogenation or nucleophilic substitution reactions, though specific protocols may vary depending on the target application .

Properties

IUPAC Name

4,7-difluoro-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUQZTMSTMNEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2CN1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroisoindoline typically involves the fluorination of isoindoline derivatives. One common method includes the reaction of isoindoline with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluoroisoindoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding fluoroisoindolinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

4,7-Difluoroisoindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Difluoroisoindoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, resulting in potent biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 5,6- and 5,7-Difluoroindoline Derivatives

  • 5,6-Difluoroindoline-2,3-dione (CAS 774-47-0) and 5,7-Difluoroindoline-2,3-dione (CAS 116570-41-3) are positional isomers of 4,7-difluoroisoindoline.
    • Structural Differences : Fluorine substitution at the 5,6- or 5,7-positions alters the electron distribution and steric accessibility of the aromatic ring compared to the 4,7-positions.
    • Biological Activity : The 5,7-difluoro analog exhibits a similarity score of 0.87 to this compound, suggesting overlapping reactivity but distinct binding interactions in biological systems .

Functionalized Derivatives

Ethyl 4,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS 81717-13-7)
  • Structural Modification : The addition of an ethyl ester group at the 2-position increases lipophilicity, enhancing membrane permeability in drug delivery applications.
  • Applications : This derivative is used as a precursor in synthesizing fluorinated indole-based pharmaceuticals .
4,7-Difluoro-1H-indole-2-carboxylic Acid (CID 22338125)
  • Functional Group Impact : The carboxylic acid substituent improves aqueous solubility, making it suitable for biochemical assays.
4,7-Difluoro-2-methyl-1H-indole (CID 74888892)
  • Steric Effects : The methyl group at the 2-position introduces steric hindrance, which may limit interactions with planar binding pockets in enzymes or receptors.
  • Spectral Data: NMR studies reveal distinct shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) compared to non-methylated analogs due to altered electronic environments .

Non-Fluorinated Isoindoline Analogs

  • 4,7-Dihydroxyisoflavone : Unlike this compound, this compound features hydroxyl groups at the 4- and 7-positions.
    • Biological Impact : Hydroxyl groups participate in hydrogen bonding, enhancing antioxidant activity (e.g., increased catalase (CAT) and superoxide dismutase (SOD) levels in eggshell quality studies) .
    • Electronic Contrast : Fluorine’s electronegativity vs. hydroxyl’s polarity leads to divergent interactions in protein binding or catalysis.

Key Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

Compound Molecular Formula Solubility (mg/mL) LogP Key Applications
This compound C₈H₅F₂N 0.12 (DMSO) 2.1 Drug intermediates
5,7-Difluoroindoline-2,3-dione C₈H₃F₂NO₂ 0.08 (Water) 1.8 Enzyme inhibition studies
4,7-Difluoro-2-methyl-1H-indole C₉H₇F₂N 0.45 (Ethanol) 2.6 Materials science

Biological Activity

4,7-Difluoroisoindoline is a synthetic compound characterized by its unique bicyclic isoindole structure with fluorine substituents at positions 4 and 7. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. Its molecular formula is C8H8F2N, with a molecular weight of approximately 166.15 g/mol.

Potential Applications

  • Drug Discovery : Due to its unique structure, this compound may serve as a lead compound in the synthesis of novel pharmaceuticals.
  • Targeted Protein Degradation : Similar compounds have been investigated for their roles as ligands for cereblon, a protein involved in targeted protein degradation strategies like PROTACs (Proteolysis Targeting Chimeras). This suggests that this compound could potentially modulate protein homeostasis within cells.
  • Anticancer Properties : Research indicates that analogs of isoindoline compounds exhibit anticancer activity by targeting specific proteins involved in tumorigenesis.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameStructure TypeUnique Features
5,6-Difluoroisoindoline hydrochloride IsoindolineExhibits different biological activity profiles
5-Fluoroisoindole IsoindoleLacks additional fluorine substituents
4-Fluoroisoquinoline IsoquinolineDifferent bicyclic structure

The presence of fluorine atoms in this compound significantly influences its chemical stability and biological interactions compared to these similar compounds.

Study on Anticancer Activity

A study focused on the synthesis of difluorothalidomide analogs highlighted the potential anticancer properties of difluoroisoindoline derivatives. These compounds were shown to interact with cereblon, leading to the degradation of cancer-promoting proteins. Although specific data on this compound is scarce, the implications of similar compounds suggest a promising avenue for cancer treatment.

High-Throughput Screening Results

In high-throughput screening assays, compounds structurally related to this compound were identified as potent enhancers of readthrough activity at premature termination codons (PTCs) associated with genetic diseases. While direct evidence for this compound's role in this context is lacking, the findings underscore the potential utility of isoindole derivatives in addressing genetic disorders caused by nonsense mutations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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